molecular formula C7H10N2O2S B13232517 (5-Methylpyridin-3-yl)methanesulfonamide

(5-Methylpyridin-3-yl)methanesulfonamide

Cat. No.: B13232517
M. Wt: 186.23 g/mol
InChI Key: NNKSZGVJYGDFDQ-UHFFFAOYSA-N
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Description

(5-Methylpyridin-3-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (5-Methylpyridin-3-yl)methanesulfonamide involves the reaction of 5-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(5-Methylpyridin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Methylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, making the compound useful in drug development.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylpyridin-3-yl)methanesulfonate
  • (5-Methylpyridin-3-yl)methanesulfonic acid
  • (5-Methylpyridin-3-yl)methanesulfonyl chloride

Uniqueness

(5-Methylpyridin-3-yl)methanesulfonamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its sulfonamide group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(5-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6-2-7(4-9-3-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)

InChI Key

NNKSZGVJYGDFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CS(=O)(=O)N

Origin of Product

United States

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